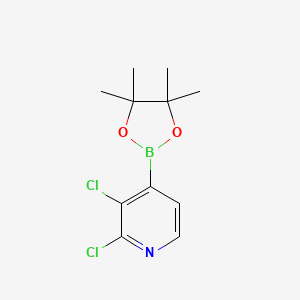

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Properties and Structural Data

The structural features of this compound reflect sophisticated synthetic design principles. The dichlorinated pyridine core provides multiple sites for further functionalization through established organohalogen chemistry, while the boronic ester group enables participation in cross-coupling reactions under palladium catalysis. The positioning of the boron-containing substituent at the 4-position of the pyridine ring creates opportunities for regioselective transformations that would be challenging to achieve through alternative synthetic approaches.

Properties

IUPAC Name |

2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNNFMOVWWIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660605 | |

| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-78-2 | |

| Record name | 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,3-dichloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is as a reagent in cross-coupling reactions. It serves as a boronic acid pinacol ester that can participate in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the utility of this compound in synthesizing complex biaryl structures by reacting with various aryl halides under palladium catalysis. The reaction conditions were optimized to achieve high yields and selectivity for the desired products. The results indicated that the presence of the dioxaborolane moiety significantly enhances reactivity compared to traditional boronic acids .

Medicinal Chemistry

Potential Anticancer Agents

Recent research has explored the potential of this compound as a scaffold for developing anticancer agents. The compound's unique structure allows for modifications that can enhance biological activity against cancer cell lines.

Case Study: Evaluation Against Cancer Cell Lines

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, modifications to the pyridine ring led to improved potency against breast cancer cells. This highlights its potential as a lead compound for further drug development .

Agricultural Chemistry

Pesticide Development

The compound has also found applications in agricultural chemistry as a precursor for developing novel pesticides. Its structural features allow for modifications that can improve efficacy against specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticidal Agents

Research has indicated that derivatives of this compound can be synthesized to target particular pests effectively. Field trials demonstrated that these compounds provided significant pest control while being less toxic to beneficial insects compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronate ester group acts as a nucleophile, reacting with electrophilic species such as aryl halides in the presence of a palladium catalyst. This results in the formation of biaryl compounds, which are important intermediates in the synthesis of various organic molecules .

Comparison with Similar Compounds

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 408492-27-3)

- Molecular Formula: C₁₃H₁₅BCl₂NO₂

- Substituents : Chlorines at 2- and 6-positions; boronic ester at 4-position.

- This positional variation may also alter solubility and crystallinity .

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 452972-11-1)

- Molecular Formula: C₁₁H₁₄BClNO₂

- Substituents : Single chlorine at 2-position; boronic ester at 3-position.

- Lower molecular weight (239.51 g/mol) may improve solubility in polar solvents .

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1083168-96-0)

- Molecular Formula: C₁₄H₁₈BClNO₃

- Substituents : Methoxy group at 2-position; chlorine at 5-position.

- Key Differences : The methoxy group introduces electron-donating effects, which may stabilize the boronic ester but reduce electrophilicity at the coupling site. This compound is tailored for niche applications in medicinal chemistry .

Cross-Coupling Efficiency

- The 2,3-dichloro substitution in the target compound provides moderate deactivation of the pyridine ring compared to mono-chloro analogs, balancing reactivity and stability in palladium-catalyzed reactions .

- In contrast, 2-chloro-3-fluoro-5-substituted pyridine (CAS: 1171891-42-1) exhibits enhanced reactivity due to the electron-withdrawing fluorine atom, enabling faster coupling but requiring stricter temperature control .

Fluorescent Probe Derivatives

- PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine), a styrylpyridine-boronic ester conjugate, demonstrates ratiometric fluorescence for H₂O₂ detection. The target compound’s dichloro substitution could be adapted for similar probes but may alter emission wavelengths due to electronic effects .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Market Data (Selected Analogs)

| Compound Name (CAS) | Supplier | Price (per gram) | Purity |

|---|---|---|---|

| 2,3-Dichloro-4-(...dioxaborolan-2-yl)pyridine | TCI Chemicals | ¥7,200 | 95% |

| 2-Chloro-3-fluoro-5-(...dioxaborolan-2-yl)pyridine | Otto Chemie | ¥8,500 | 97% |

| 5-Bromo-3-(...dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | BAC Reports | $1,200 | 99% |

Biological Activity

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073353-78-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent studies.

- Molecular Formula : C₁₁H₁₄BCl₂NO₂

- Molecular Weight : 273.95 g/mol

- Purity : ≥97%

- Physical State : Solid (white to off-white)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases. Studies have shown that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer properties. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis .

- Antioxidant and Anti-inflammatory Effects : The compound's derivatives have shown potential antioxidant and anti-inflammatory activities in vitro. These properties were assessed using assays that measured the inhibition of pro-inflammatory responses in microglial cells .

Table 1: Summary of Biological Activities

Detailed Research Insights

Recent research highlights the following findings regarding the biological activity of the compound:

- Inhibition of DYRK1A : A study utilizing directed message passing neural networks identified promising candidates for DYRK1A inhibitors. The synthesized derivatives showed significant enzyme inhibition along with low toxicity profiles .

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibited IC₅₀ values as low as 0.56 µM against cancer cell lines. These compounds were shown to disrupt microtubule dynamics crucial for cell division .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves the disruption of cellular processes such as tubulin polymerization and activation of apoptotic pathways through caspase activation .

Q & A

Q. How to address competing side reactions (e.g., protodeboronation) during cross-coupling?

- Methodological Answer : Optimize reaction conditions by: (i) Reducing water content (use molecular sieves or anhydrous solvents). (ii) Adjusting ligand-to-palladium ratios (e.g., switch from PPh₃ to SPhos for steric protection). (iii) Lowering reaction temperature to minimize deboronation. Monitor intermediates via LC-MS or 19F NMR (if fluorinated analogs are present) .

Q. How to resolve contradictions between NMR and XRD data (e.g., unexpected tautomerism)?

- Methodological Answer : Perform dynamic NMR experiments at variable temperatures to detect tautomeric equilibria. For XRD, ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Use DFT calculations (e.g., Gaussian 16) to model potential conformers and compare with experimental data .

Q. What strategies mitigate moisture sensitivity during storage and handling?

- Methodological Answer : Store the compound under argon in flame-sealed ampules with molecular sieves. For reactions, use Schlenk-line techniques or gloveboxes. Pre-dry solvents via distillation over CaH₂. Confirm anhydrous conditions via Karl Fischer titration .

Q. How to design tandem reactions leveraging the boronate functionality?

- Methodological Answer : Combine Suzuki coupling with subsequent transformations (e.g., Mitsunobu reactions or click chemistry ). For example, after cross-coupling, use the pyridine nitrogen as a directing group for C-H functionalization. Monitor stepwise conversions via in situ IR spectroscopy .

Q. What computational tools predict reactivity trends in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level). Analyze Fukui indices for electrophilic/nucleophilic sites. Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .

Contradictions and Validation

- Discrepancy in Reactivity : Fluorinated analogs (e.g., 3-fluoro-4-dioxaborolan pyridine) show enhanced stability but reduced electrophilicity compared to chloro derivatives. Validate via Hammett σ constants and competition experiments .

- Crystallographic Artifacts : Some XRD datasets may suggest disorder in the dioxaborolan ring. Use TWINABS for data correction and PLATON for structure validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.